Zinc ricinoleate
Overview
Description
Zinc ricinoleate: is the zinc salt of ricinoleic acid, a major fatty acid found in castor oil. It is widely used in deodorants as an odor-adsorbing agent. The compound is known for its ability to chemically trap and neutralize odor molecules, making it a popular ingredient in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Method: Zinc ricinoleate can be synthesized by reacting castor oil with water in the presence of zinc oxide and an enzyme, typically lipase. The reaction is carried out at temperatures ranging from 10°C to 70°C.
Chemical Method: Another method involves the transesterification of castor oil with methanol, catalyzed by sodium hydroxide, to produce methyl ricinoleate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc ricinoleate can undergo oxidation reactions, especially when exposed to air and light, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium chloride or other metal salts can be used to facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of ricinoleic acid.
Substitution Products: Metal salts of ricinoleic acid with different metal ions.
Scientific Research Applications
Chemistry:
Biology:
- The compound has antimicrobial properties, making it useful in formulations aimed at reducing bacterial growth .
Medicine:
- While not extensively used in medicine, its antimicrobial properties suggest potential applications in topical formulations for skin care.
Industry:
Mechanism of Action
Zinc ricinoleate works by binding to and encapsulating odor molecules, preventing them from being released into the air and perceived as body odor. The zinc ion in the compound interacts with odor-causing molecules, forming complexes that are not volatile and thus do not emit odors. Additionally, the compound’s antimicrobial properties help inhibit the growth of odor-causing bacteria .
Comparison with Similar Compounds
- Zinc acetate
- Zinc citrate
- Zinc gluconate
- Zinc stearate
Comparison:
- Zinc acetate and zinc citrate are commonly used in oral care products for their antimicrobial properties.
- Zinc gluconate is often used in dietary supplements for its bioavailability.
- Zinc stearate is used as a lubricant and release agent in the manufacturing of plastics and rubbers.
Uniqueness:
- Zinc ricinoleate is unique in its ability to chemically trap and neutralize odor molecules, making it particularly effective in deodorant formulations. Its dual action of odor neutralization and antimicrobial properties sets it apart from other zinc compounds .
Properties
IUPAC Name |
zinc;12-hydroxyoctadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-19-2 | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc diricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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